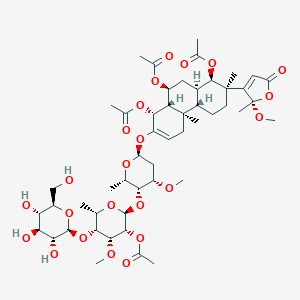
methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This tetrazole derivative has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various physiological processes, such as inflammation and cell proliferation.
Biochemical and Physiological Effects
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize using simple and inexpensive reagents. Another advantage is that it exhibits potent biological activity, making it a useful tool for studying various physiological processes. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Another limitation is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Another direction is to explore its potential as an anticancer agent and develop more potent derivatives. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, it may be useful to explore its potential as a precursor for the synthesis of metal-organic frameworks and other materials.
Métodos De Síntesis
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been synthesized using different methods, including the reaction of ethyl 4-bromobutanoate with sodium azide, followed by the reaction with methylamine. Another method involves the reaction of ethyl 4-chlorobutanoate with sodium azide, followed by the reaction with methylamine. Both methods result in the formation of the desired compound with high yield.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent. In materials science, this compound has been studied for its potential as a precursor for the synthesis of metal-organic frameworks. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of various metal ions.
Propiedades
Número CAS |
127105-49-1 |
|---|---|
Nombre del producto |
methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate |
Fórmula molecular |
C6H11N5O2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate |
InChI |
InChI=1S/C6H11N5O2/c1-13-6(12)4(7)2-3-5-8-10-11-9-5/h4H,2-3,7H2,1H3,(H,8,9,10,11) |
Clave InChI |
OXQBUBWERGUDCQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCC1=NNN=N1)N |
SMILES canónico |
COC(=O)C(CCC1=NNN=N1)N |
Sinónimos |
METHYL (S)-2-AMINO-4-(1H-TETRAZOL-5-YL)BUTYRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)






